molecular formula C8H12N4 B1270772 2-(Piperazin-1-yl)pyrazine CAS No. 34803-68-4

2-(Piperazin-1-yl)pyrazine

Cat. No. B1270772
Key on ui cas rn: 34803-68-4
M. Wt: 164.21 g/mol
InChI Key: HCGFLVDMFDHYJD-UHFFFAOYSA-N
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Patent
US07119086B2

Procedure details

A mixture of 3 g of piperazine, 1.04 ml of 2-chloropyrazine and 1.85 g of K2CO3 in 100 ml of EtOH is refluxed for 48 hours. The reaction mixture is concentrated under vacuum, the residue is taken up in water and basified to pH 10 by addition of 10% NaOH, and extracted with chloroform, the organic phase is washed with water and dried over Na2SO4, and the solvent is evaporated off under vacuum. 1.8 g of the expected product are obtained after crystallization from hexane.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step One
Name
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[CH:13]=[N:12][CH:11]=[CH:10][N:9]=1.C([O-])([O-])=O.[K+].[K+]>CCO>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[N:9]1[CH2:10][CH2:11][NH:12][CH2:13][CH2:8]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
1.04 mL
Type
reactant
Smiles
ClC1=NC=CN=C1
Name
Quantity
1.85 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under vacuum
ADDITION
Type
ADDITION
Details
the residue is taken up in water and basified to pH 10 by addition of 10% NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=NC=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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